molecular formula C14H12N2O4S B1351350 N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline

N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline

Cat. No.: B1351350
M. Wt: 304.32 g/mol
InChI Key: TWLXXTZSFWTEKB-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline is a complex organic compound known for its unique chemical structure and properties. It is primarily used in pharmaceutical testing and research due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is favored due to its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled environments to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in various chemical analyses and reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. These interactions are crucial for its applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline
  • N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline derivatives

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This makes it particularly valuable in research and industrial applications where precise chemical behavior is required .

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline

InChI

InChI=1S/C14H12N2O4S/c17-16(18)14(11-15-12-7-3-1-4-8-12)21(19,20)13-9-5-2-6-10-13/h1-11,15H

InChI Key

TWLXXTZSFWTEKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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